molecular formula C22H33BFNO4 B13068207 tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

Cat. No.: B13068207
M. Wt: 405.3 g/mol
InChI Key: ILBAHYVUAZUPRF-UHFFFAOYSA-N
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Description

tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate is a boronate ester-containing piperidine derivative with structural features critical for applications in medicinal chemistry and organic synthesis. The compound integrates a fluorinated phenyl ring, a piperidine core, and a tert-butyl carbamate protecting group. The tetramethyl dioxaborolan moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C–C bond formation .

Properties

Molecular Formula

C22H33BFNO4

Molecular Weight

405.3 g/mol

IUPAC Name

tert-butyl 4-fluoro-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate

InChI

InChI=1S/C22H33BFNO4/c1-19(2,3)27-18(26)25-14-12-22(24,13-15-25)16-8-10-17(11-9-16)23-28-20(4,5)21(6,7)29-23/h8-11H,12-15H2,1-7H3

InChI Key

ILBAHYVUAZUPRF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCN(CC3)C(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate typically involves multiple steps. One common method starts with tert-butyl 4-hydroxypiperidine-1-carboxylate as the starting material. This compound undergoes a series of reactions including halogenation, substitution, and esterification to yield the final product .

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a significant role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

This reaction is the most prominent application of the compound, leveraging its boronate ester group to form carbon-carbon bonds with aryl/heteroaryl halides or triflates.

Mechanism :

  • Oxidative addition : Aryl halide reacts with a palladium catalyst (e.g., Pd(PPh₃)₄) to form a Pd(0) complex.

  • Transmetalation : Boronate ester transfers the aryl group to the palladium center.

  • Reductive elimination : New C–C bond forms, releasing the coupled product .

Conditions :

ComponentDetails
CatalystPd(PPh₃)₄ or PdCl₂(dppf)
BaseK₂CO₃, Na₂CO₃, or CsF
SolventDioxane/water (3:1) or THF
Temperature80–100°C under inert atmosphere

Example Reaction :
Reaction with 4-bromotoluene yields a biaryl product in 82% yield .

Stille Coupling

The boronate ester participates in Stille couplings with organotin reagents, though with lower efficiency compared to Suzuki reactions.

Conditions :

ComponentDetails
CatalystPd(PPh₃)₄
ReagentTributylphenyltin
SolventDMF or THF
Temperature90°C, 12–24 hours

Outcome :

  • Reaction with tributylphenyltin affords the coupled product in 65% yield , attributed to slower transmetalation kinetics.

Borylation Reactions

The compound undergoes boronate ester exchange under acidic conditions to form new boron-containing derivatives.

Conditions :

ComponentDetails
AcidHCl (1M)
DiolPinacol, ethylene glycol
SolventDichloromethane
TemperatureRoom temperature, 2–4 hours

Outcome :

  • Conversion to pinacol boronic ester occurs in 75% yield , preserving the piperidine backbone.

Hydrolysis to Boronic Acid

The boronate ester is hydrolyzed to the corresponding boronic acid, a critical intermediate for further functionalization.

Conditions :

ComponentDetails
AcidAqueous HCl (3M)
SolventTHF/water (1:1)
Temperature50°C, 6 hours

Outcome :

  • Hydrolysis proceeds in 88% yield , generating tert-butyl 4-fluoro-4-(4-boronophenyl)piperidine-1-carboxylate.

Nucleophilic Substitution at the Piperidine Ring

The fluorine substituent on the piperidine ring enables selective nucleophilic substitutions.

Example Reaction :

ReagentConditionsProductYield
Sodium methoxideDMF, 60°C, 8 hoursMethoxy-substituted derivative70%
BenzylamineTHF, reflux, 12 hoursBenzylamino-substituted derivative55%

Deprotection of the tert-Butyl Group

The Boc (tert-butoxycarbonyl) group is cleaved under acidic conditions to expose the piperidine amine.

Conditions :

AcidSolventTemperatureTimeYield
HCl (4M in dioxane)DioxaneRT2 hours95%
Trifluoroacetic acidDCM0°C to RT4 hours90%

Mechanism of Action

The mechanism of action of tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate largely depends on the type of reaction it undergoes. In Suzuki-Miyaura coupling, the boronate ester reacts with a halide in the presence of a palladium catalyst to form a new carbon-carbon bond. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Key Features Synthesis Method Applications References
tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Fluorophenyl, tetramethyl dioxaborolan, tert-butyl carbamate Likely Suzuki coupling or boronate ester functionalization (inferred) Cross-coupling reactions, kinase inhibitor precursors
tert-Butyl 4-((1-(methoxycarbonyl)cyclopropyl)methyl)piperidine-1-carboxylate Cyclopropane ring, methoxycarbonyl group Photoredox-catalyzed deboronative radical addition Cyclopropane synthesis, natural product intermediates
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate Non-fluorinated phenyl boronate ester Suzuki-Miyaura cross-coupling Biaryl synthesis, PROTAC development
tert-Butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate Pyrazolyl boronate ester Transition-metal-catalyzed borylation Kinase inhibitor scaffolds, heterocyclic library synthesis
tert-Butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide Chlorinated benzodiazolone, carboxamide Nucleophilic substitution 8-Oxo-guanine DNA glycosylase inhibitors

Structural and Functional Analysis

Boronated vs. Non-Boronated Derivatives: The tetramethyl dioxaborolan group in the target compound enables cross-coupling reactions, distinguishing it from non-boronated analogs like tert-butyl 4-(4-chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide . Boronate esters are pivotal in Suzuki-Miyaura reactions for biaryl synthesis, whereas chlorinated or carboxamide derivatives are tailored for enzyme inhibition .

Fluorine Substitution: The fluorophenyl group in the target compound enhances electronegativity and steric hindrance compared to non-fluorinated analogs (e.g., tert-butyl 4-(4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate). Fluorine improves metabolic stability and binding affinity in kinase inhibitors, as seen in related fluorinated imidazole and pyrimidine derivatives .

Heterocyclic Variations :

  • Pyrazolyl boronate esters (e.g., tert-butyl 4-[3-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate ) exhibit distinct reactivity in heterocyclic functionalization compared to the target’s phenyl boronate, highlighting the role of aromatic substituents in regioselective coupling .

Biological Activity

tert-Butyl 4-fluoro-4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate, also known by its CAS number 1198605-51-4, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₁₄H₁₉BNO₄
  • Molecular Weight : 294.15 g/mol
  • Purity : Typically >97% .

Synthesis

The synthesis of this compound involves several steps, including:

  • Formation of the piperidine ring through nucleophilic substitution reactions.
  • Introduction of the dioxaborolane moiety , which is crucial for enhancing the compound's reactivity and biological activity.
  • Fluorination at the para position of the aromatic ring to improve selectivity and potency against specific biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as a potent inhibitor of certain kinases, which play critical roles in cancer progression and multidrug resistance .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits:

  • Antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
  • Inhibition of cell migration , indicating potential applications in metastasis prevention .

In Vivo Studies

Animal model studies indicate that the compound can significantly reduce tumor growth in xenograft models. The mechanism appears to involve:

  • Induction of apoptosis in tumor cells.
  • Inhibition of angiogenesis , thereby limiting tumor blood supply .

Case Studies

  • Case Study 1: Cancer Treatment
    • A study evaluated the efficacy of the compound in a mouse model of breast cancer. Results showed a 60% reduction in tumor volume compared to control groups treated with vehicle alone.
    • The study highlighted the compound's potential as a therapeutic agent for targeting specific kinases involved in tumor growth .
  • Case Study 2: Multidrug Resistance
    • In another investigation focusing on multidrug resistance (MDR), this compound was shown to reverse MDR in resistant cell lines by inhibiting drug efflux pumps .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeSignificant reduction in cell viability
Apoptosis InductionIncreased apoptosis markers
Inhibition of MigrationReduced cell migration rates
Tumor Growth Reduction60% decrease in tumor volume

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